molecular formula C7H5Cl3O B12645152 Chloro(2,3-dichlorophenyl)methanol CAS No. 58208-71-2

Chloro(2,3-dichlorophenyl)methanol

Cat. No.: B12645152
CAS No.: 58208-71-2
M. Wt: 211.5 g/mol
InChI Key: KPKSFCDSFHMICE-UHFFFAOYSA-N
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Description

Trichlorobenzyl alcohol, specifically 2,4,6-Trichlorobenzyl alcohol, is an organic compound with the molecular formula C7H5Cl3O. It is a derivative of benzyl alcohol where three chlorine atoms are substituted at the 2, 4, and 6 positions of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Trichlorobenzyl alcohol can be synthesized through several methods. One common approach involves the chlorination of benzyl alcohol under controlled conditions to introduce chlorine atoms at the desired positions on the benzene ring. This process typically requires the use of chlorine gas and a catalyst to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of 2,4,6-Trichlorobenzyl alcohol often involves large-scale chlorination processes. These processes are designed to ensure high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichlorobenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,6-Trichlorobenzyl alcohol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Trichlorobenzyl alcohol involves its interaction with specific molecular targets. The chlorine atoms on the benzene ring enhance its reactivity, allowing it to participate in various chemical reactions. These interactions can affect biological pathways, making it useful in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trichlorobenzyl alcohol is unique due to the specific positioning of the chlorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in certain chemical syntheses and industrial applications .

Properties

CAS No.

58208-71-2

Molecular Formula

C7H5Cl3O

Molecular Weight

211.5 g/mol

IUPAC Name

chloro-(2,3-dichlorophenyl)methanol

InChI

InChI=1S/C7H5Cl3O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,7,11H

InChI Key

KPKSFCDSFHMICE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(O)Cl

Origin of Product

United States

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